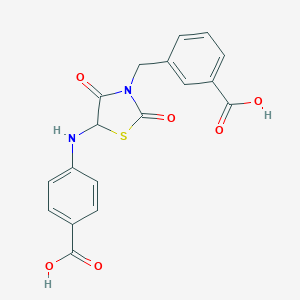

Ácido 3-((5-((4-carboxifenil)amino)-2,4-dioxotiazolidin-3-il)metil)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

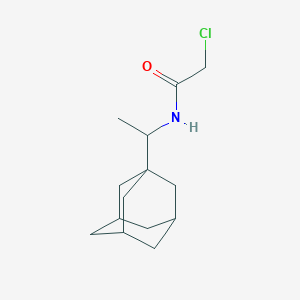

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid, also known as CPMX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazolidinedione family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mecanismo De Acción

The mechanism of action of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These enzymes play important roles in cell signaling pathways that regulate cell growth and survival.

Biochemical and Physiological Effects

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to have anti-diabetic effects by improving insulin sensitivity and glucose uptake.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid in lab experiments is its potential as a lead compound for the development of new drugs. 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to have various biological activities, making them potential candidates for the treatment of various diseases. In addition, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is relatively easy to synthesize and purify, making it a convenient compound for lab experiments.

One of the limitations of using 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid in lab experiments is its potential toxicity. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can have cytotoxic effects on normal cells, which may limit their use as therapeutic agents. Furthermore, the mechanism of action of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is not fully understood, which makes it difficult to predict its potential side effects.

Direcciones Futuras

There are several future directions for 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid research. One area of research is the development of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives as potential anti-cancer agents. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to have anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.

Another area of research is the development of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives as potential anti-diabetic agents. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can improve insulin sensitivity and glucose uptake, making them potential candidates for the treatment of type 2 diabetes.

Finally, there is a need for further studies to elucidate the mechanism of action of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid. Understanding the molecular targets and signaling pathways involved in 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid activity will help to identify potential therapeutic applications and minimize potential side effects.

Métodos De Síntesis

The synthesis of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid involves the reaction of 4-carboxyaniline with 2,4-thiazolidinedione in the presence of a catalyst. The resulting intermediate is then reacted with 3-bromobenzoic acid to form the final product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and chromatography.

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

La reacción de acoplamiento cruzado de Suzuki–Miyaura (SM) es un método potente para formar enlaces carbono-carbono. Implica el acoplamiento de compuestos organoboro con haluros orgánicos o pseudohaluros utilizando un catalizador de paladio. La estabilidad y las condiciones de reacción suaves de los reactivos organoboro contribuyen al éxito del acoplamiento SM. Nuestro compuesto puede servir como un reactivo organoboro en este contexto .

Fotocatálisis para la degradación de antibióticos

Los complejos derivados del ácido 3,5-bis(3,4-dicarboxifenoxi)benzoico se han explorado como fotocatalizadores. Estos complejos exhiben comportamiento semiconductor óptico y degradan eficazmente antibióticos como cloramfenicol, nitrofurazona, ornidazol, oxitetraciclina y sulfametoxazol .

Desarrollo de agentes antimicrobianos

Los derivados del ácido para-aminobenzoico (PABA), incluido nuestro compuesto, tienen un amplio espectro de actividad biológica. Los investigadores los han encontrado atractivos para desarrollar nuevos agentes antimicrobianos .

Oxidación en posición bencílica

Cuando se somete a condiciones oxidantes (por ejemplo, dicromato de sodio y ácido sulfúrico), la cadena lateral alquílica de nuestro compuesto se puede oxidar para formar un grupo funcional ácido carboxílico. Esta transformación conduce a la formación de ácido benzoico .

Reacciones de protodesboronación

En el contexto de la protodesboronación, nuestro compuesto puede participar en la formación de complejos de borato. Este proceso se ha utilizado para sintetizar derivados de indolizidina .

Propiedades

IUPAC Name |

3-[[5-(4-carboxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S/c21-15-14(19-13-6-4-11(5-7-13)16(22)23)27-18(26)20(15)9-10-2-1-3-12(8-10)17(24)25/h1-8,14,19H,9H2,(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFBFHZQPHKWJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)

![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)